Free Amine Handle vs. N‑Substituted Pyrrolidine: Synthetic Versatility
CAS 226249‑16‑7 retains a free (R)‑pyrrolidin‑3‑amine nitrogen, whereas clinically profiled CCR2 leads INCB3284 and PF‑4136309 feature N‑substitution with 4‑hydroxy‑4‑arylcyclohexyl or 4‑arylcyclohexyl groups [1]. This structural distinction is not trivial: the free amine enables direct amide bond formation, reductive amination, or urea/thiourea coupling without requiring a deprotection step. In contrast, the advanced leads are fully elaborated, precluding further diversification at this position.
| Evidence Dimension | Presence of free secondary amine for diversification |
|---|---|
| Target Compound Data | Free (R)‑pyrrolidin‑3‑amine (MW 315.29) |
| Comparator Or Baseline | INCB3284: N‑[4‑hydroxy‑4‑(6‑methoxypyridin‑3‑yl)cyclohexyl]‑pyrrolidine (MW 520.23); PF‑4136309: N‑[4‑hydroxy‑4‑(5‑(pyrimidin‑2‑yl)pyridin‑2‑yl)cyclohexyl]‑pyrrolidine (MW 568.59) |
| Quantified Difference | Target compound provides a free –NH handle; comparators are N‑alkylated and not suitable as modular intermediates. |
| Conditions | Structural comparison of disclosed chemical structures from peer‑reviewed literature and patent filings. |
Why This Matters
For teams building focused libraries around the pyrrolidine‑glycine‑benzamide scaffold, CAS 226249‑16‑7 is the only viable starting point; pre‑functionalized leads force a complete redesign of the synthetic route.
- [1] Xue, C.‑B. et al. (2011). Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist. ACS Med. Chem. Lett., 2(6), 450–454. doi:10.1021/ml200030q. View Source
